

# Introduction to 4,5-Diphenylimidazole chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430

[Get Quote](#)

An In-Depth Technical Guide to the Chemistry of **4,5-Diphenylimidazole**

## Introduction

The imidazole ring is a fundamental five-membered heterocyclic motif that is integral to the structure of numerous biologically crucial molecules, such as the amino acid histidine and purines.<sup>[1]</sup> Its distinct electronic characteristics and capacity to participate in a variety of non-covalent interactions make it a foundational element in the design of therapeutic agents.<sup>[1]</sup> Among its many derivatives, the 4,5-diphenyl-1H-imidazole core has emerged as a particularly versatile and "privileged" scaffold in medicinal chemistry. This is due to its demonstrated broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and potent enzyme inhibition capabilities.<sup>[1]</sup>

This technical guide offers a comprehensive overview of the core chemistry of **4,5-diphenylimidazole**, designed for researchers, scientists, and professionals in drug development. It covers synthetic methodologies, chemical properties, reactivity, and key applications, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

## Physicochemical and Spectroscopic Data

**4,5-Diphenylimidazole**, also known as Lophine when substituted with a phenyl group at the C2 position, is typically an off-white crystalline solid.<sup>[2]</sup> Its structural properties and stability make it a valuable intermediate in organic synthesis.<sup>[2]</sup>

Table 1: Physicochemical Properties of **4,5-Diphenylimidazole**

Property	Value	Reference
CAS Number	668-94-0	[2][3]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> N <sub>2</sub>	[2][3][4]
Molecular Weight	220.27 g/mol	[2][3][4]
Melting Point	228-233 °C	[2][3][5]
Boiling Point	423.4 °C at 760 mmHg	[5][6]
Density	1.149 g/cm <sup>3</sup>	[3][5]
Appearance	White to off-white crystalline solid	[2][5]
Solubility	Soluble in methanol, ethanol, benzene, ether, and chloroform; Insoluble in water. [3][5][7]	[3][5][7]
pKa	12.99 ± 0.10 (Predicted)	[3][5]

Table 2: Summary of Spectroscopic Data for **4,5-Diphenylimidazole** Derivatives

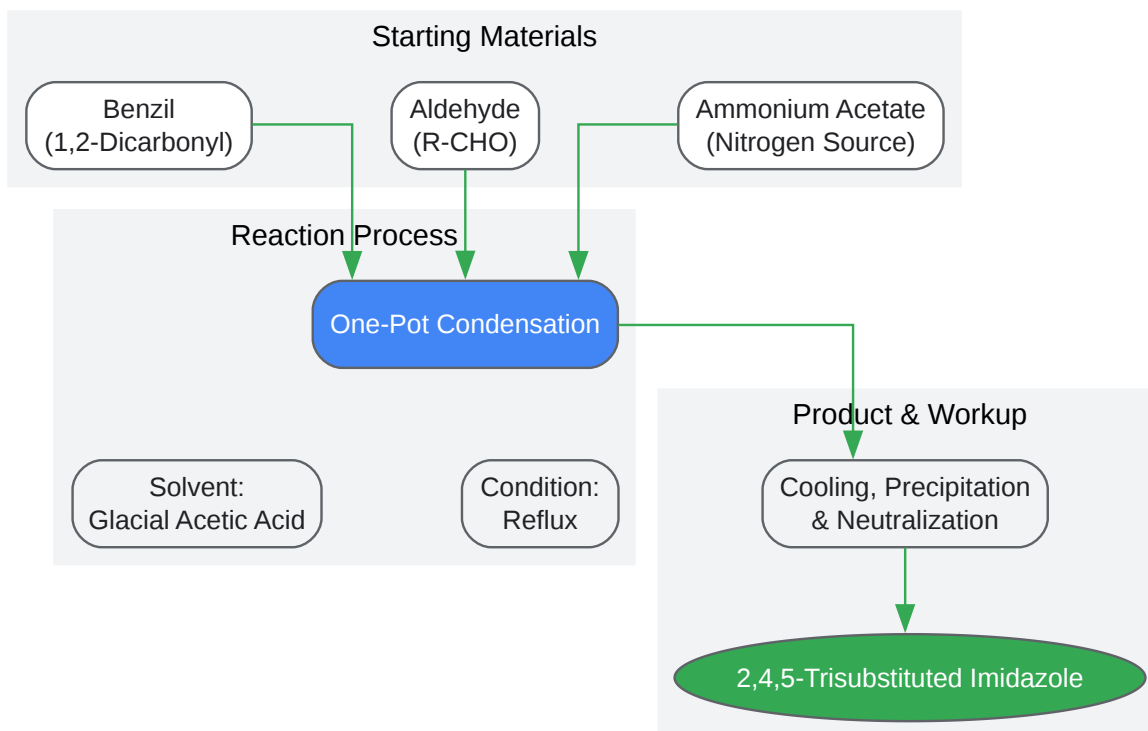
Spectroscopy	Data Description	Reference
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Signals corresponding to the imidazole NH proton and multiplets for the aromatic protons of the two phenyl rings are characteristic. For 2-(benzylthio)-4,5-diphenyl-1H-imidazoles, a singlet for the SCH <sub>2</sub> protons appears around δ 4.46 ppm, and the NH proton appears as a singlet around δ 12.58 ppm.[8]	[8][9]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Aromatic carbons typically appear in the δ 125-143 ppm range. The C=N carbon of the imidazole ring is also identifiable. For thioether derivatives, the SCH <sub>2</sub> carbon signal is observed around δ 36.24 ppm.[8]	[8][9][10]
IR (KBr)	Characteristic peaks for C=N and C=C stretching vibrations are typically observed around 1443 cm <sup>-1</sup> and 1539 cm <sup>-1</sup> , respectively.	[11]
Mass Spec (FAB)	For 2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole, the molecular ion peak (M <sup>+</sup> ) is observed at m/z 312, which is consistent with the molecular formula C <sub>21</sub> H <sub>16</sub> N <sub>2</sub> O.	[9]

## Synthesis and Experimental Protocols

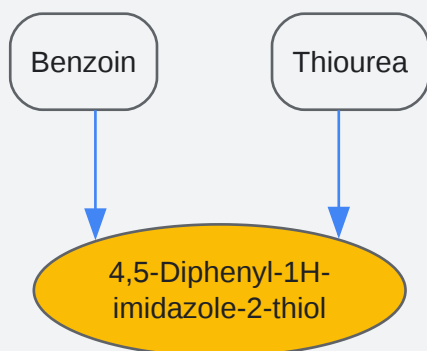
The synthesis of the **4,5-diphenylimidazole** core and its derivatives is primarily achieved through multicomponent condensation reactions, with the Radziszewski reaction being the most prominent method.

## Core Synthesis: The Radziszewski Reaction

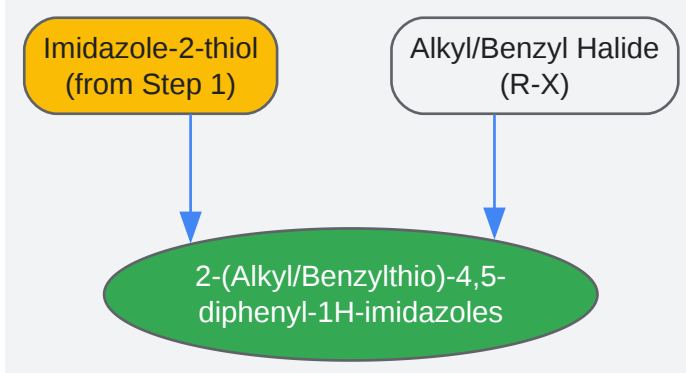
The Radziszewski reaction is a one-pot synthesis that condenses a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (or an ammonium salt as a source) to form a tri-substituted imidazole.<sup>[1][12][13]</sup> This highly efficient method is valued for its atom economy, incorporating all components into the final product.<sup>[12]</sup>

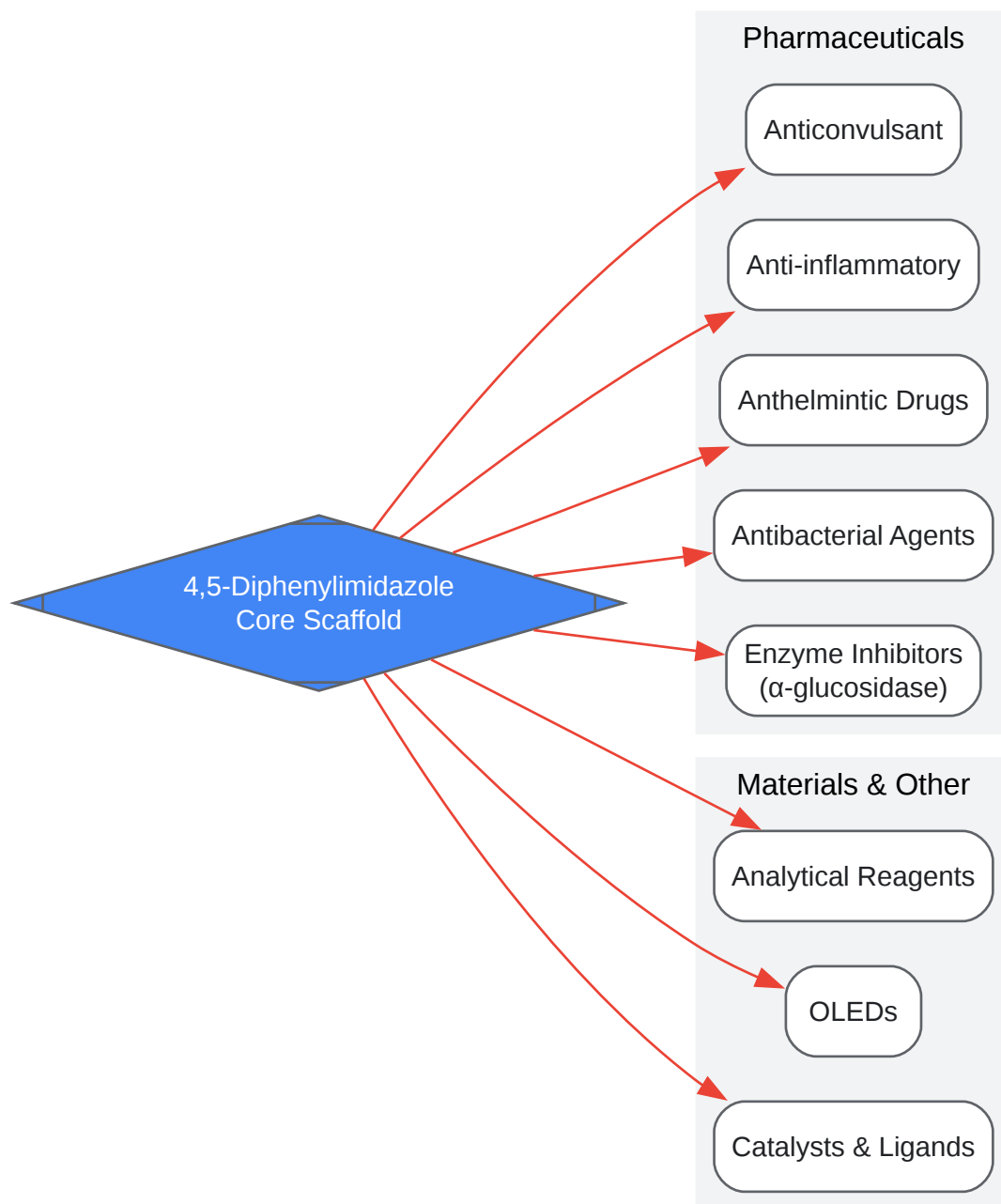


## Step 1: Intermediate Synthesis



## Step 2: Derivatization





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,5-DIPHENYLIMIDAZOLE CAS#: 668-94-0 [m.chemicalbook.com]
- 4. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4,5-Diphenylimidazole | 668-94-0 [chemnet.com]
- 7. 4,5-DIPHENYLIMIDAZOLE | 668-94-0 [chemicalbook.com]
- 8. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. 4,5-DIPHENYLIMIDAZOLE(668-94-0) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction to 4,5-Diphenylimidazole chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189430#introduction-to-4-5-diphenylimidazole-chemistry]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)